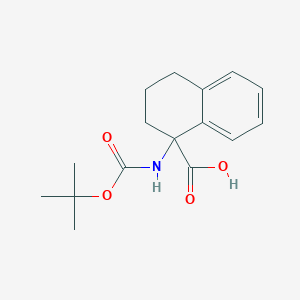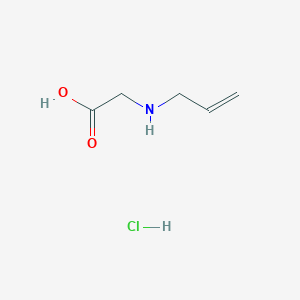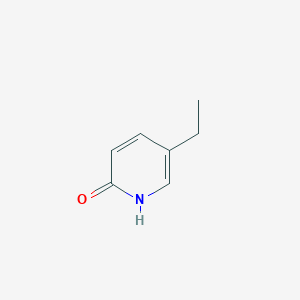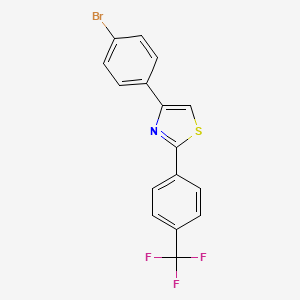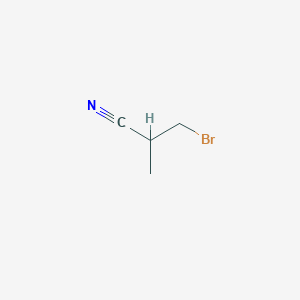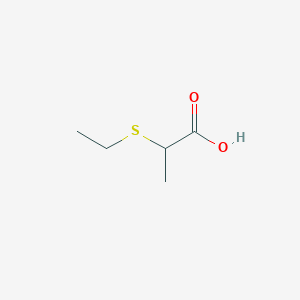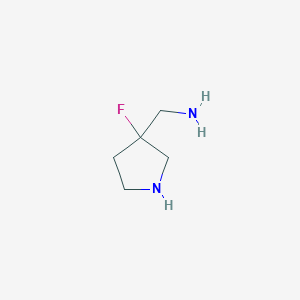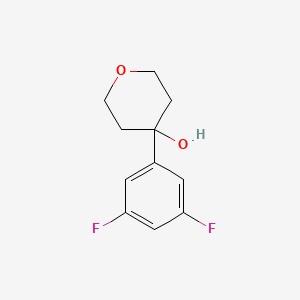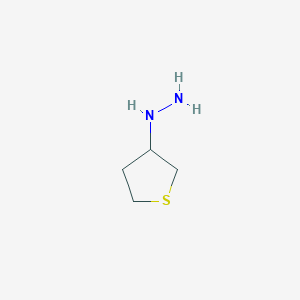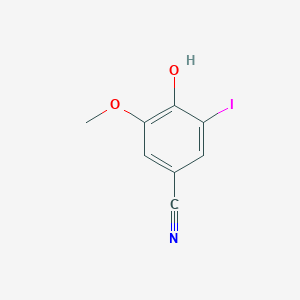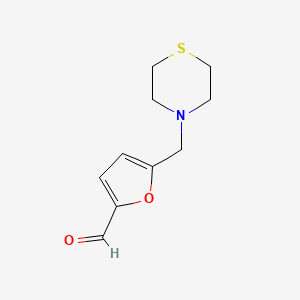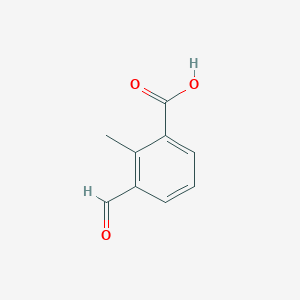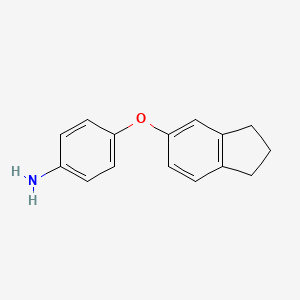
4-(2,3-Dihydro-1H-inden-5-yloxy)phenylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related indene derivatives is detailed in the first paper, where enantiomeric pairs of trans-2-amino-6-hydroxy-1-phenyl-2,3-dihydro-1H-indene and their derivatives were synthesized through stereospecific reactions and optical resolution . These methods could potentially be adapted for the synthesis of 4-(2,3
Wissenschaftliche Forschungsanwendungen
Electrochromic Devices and Conducting Polymers A study by Camurlu and Gültekin (2012) explores the use of conducting homopolymers and copolymers, including derivatives related to 4-(2,3-Dihydro-1H-inden-5-yloxy)phenylamine, in electrochromic devices (ECDs). These materials, specifically designed for ECDs, exhibit improved electrochromic properties such as coloration efficiency and redox stability, making them viable for applications requiring aesthetically pleasing colors and operational stability between 0.0 V and 1.2 V (Camurlu & Gültekin, 2012).
Organic Light Emitting Devices (OLEDs) Jayabharathi et al. (2020) synthesized phenylamine phenanthroimidazole-based bipolar compounds for use as blue emitters in OLEDs. The introduction of specific substituents enhanced the thermal, photochemical, and electroluminescent properties of these compounds, demonstrating their potential for high-performance OLED applications with enhanced singlet exciton utilization efficiency (Jayabharathi, Anudeebhana, Thanikachalam, & Sivaraj, 2020).
Antimicrobial Agents Research by Sharma, Hussain, and Amir (2008) on newer analogues of quinolin-8-ol, incorporating structures similar to 4-(2,3-Dihydro-1H-inden-5-yloxy)phenylamine, has revealed significant antibacterial activity against both gram-positive and gram-negative bacteria, highlighting their potential as antimicrobial agents (Sharma, Hussain, & Amir, 2008).
Pharmacological Characterization Dowd et al. (2000) examined the structure-affinity relationships of phenylalkylamines, including compounds structurally related to 4-(2,3-Dihydro-1H-inden-5-yloxy)phenylamine, as 5-HT(2A) ligands. Their findings suggest the need for a detailed reinvestigation into the pharmacological properties of such compounds, which may have implications for drug development targeting serotonin receptors (Dowd et al., 2000).
Eigenschaften
IUPAC Name |
4-(2,3-dihydro-1H-inden-5-yloxy)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO/c16-13-5-8-14(9-6-13)17-15-7-4-11-2-1-3-12(11)10-15/h4-10H,1-3,16H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIHYVFFHRWAUPO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)OC3=CC=C(C=C3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,3-Dihydro-1H-inden-5-yloxy)phenylamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

